4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

Description

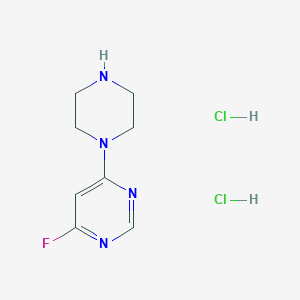

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-6-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVVDPHZOIAEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864058-53-6 | |

| Record name | 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of 4-fluoropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation processes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride has been studied for its potential as an anticancer agent. Research indicates that it can inhibit specific protein kinases involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it could serve as a promising candidate for further development in cancer therapeutics.

Key Findings :

- The compound disrupts signaling pathways associated with cancer growth.

- It exhibits significant biological activity through enzyme inhibition and receptor binding.

Enzyme Inhibition

The compound is notable for its ability to inhibit enzymes critical for various biological processes. It has been particularly studied for its effects on protein kinases, which play essential roles in regulating cell growth and metabolism.

Mechanism of Action :

- The presence of the fluorine atom allows strong interactions with enzyme active sites, potentially leading to competitive inhibition.

Anti-inflammatory Properties

Similar pyrimidine derivatives have shown anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Antiviral Properties

The compound has been explored for its antiviral potential, particularly against viruses that rely on specific cellular pathways for replication. Its ability to interact with biological macromolecules positions it as a candidate for antiviral drug development.

Imaging Technologies

There is potential for using this compound in radiopharmaceuticals, particularly in positron emission tomography (PET) imaging. By labeling this compound with a radioactive isotope like fluorine-18, researchers can visualize biological processes in vivo.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study published by MDPI highlighted its role in inhibiting specific protein kinases linked to breast cancer cell viability .

- Research from Frontiers indicated that modifications of similar pyrimidine derivatives could enhance their pharmacological properties, underscoring the importance of structure–activity relationships in drug design .

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperazine ring allows the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride with analogs that share key structural motifs, such as pyrimidine cores, halogen substituents, or piperazine moieties. Variations in substituent type, position, and salt form significantly influence physicochemical properties, bioavailability, and biological activity.

Substituent Effects on the Pyrimidine Ring

Key Observations :

- Halogen vs.

- Positional Isomerism : Shifting the piperazinyl group from position 6 (target compound) to position 2 (e.g., 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine) alters steric interactions, impacting binding to enzymatic active sites .

Salt Forms and Solubility

- Dihydrochloride Salts : Both the target compound and 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride utilize dihydrochloride salts to enhance aqueous solubility, critical for in vitro assays and formulation.

- Monohydrochloride vs. Dihydrochloride: The 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride uses a single HCl salt, which may offer intermediate solubility compared to dihydrochloride forms.

Biological Activity

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₃Cl₂FN₄

- Molecular Weight : Approximately 255.12 g/mol

- Structure : The compound features a fluorine atom at the 4-position and a piperazine moiety at the 6-position, enhancing its solubility and stability.

Research indicates that this compound exhibits significant biological activity through:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit protein kinases, which are crucial in regulating cell growth and proliferation. This inhibition can disrupt signaling pathways associated with cancer cell growth.

- Receptor Binding : Its structural features allow it to interact with various biological macromolecules, making it a candidate for therapeutic applications in treating diseases linked to these targets .

Biological Activity Overview

The biological activities of this compound include:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent by inhibiting specific protein kinases involved in cancer pathways.

- In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics.

-

Anti-inflammatory Effects :

- Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory properties through COX enzyme inhibition, which may extend to this compound as well .

- The structure–activity relationship (SAR) studies indicate that modifications can enhance anti-inflammatory effects, potentially positioning this compound within therapeutic frameworks for inflammatory diseases .

- Antiviral Properties :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Protein kinase inhibition | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antiviral | Inhibition of viral replication |

Case Study: Anticancer Efficacy

A study investigated the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly compared to control groups, with IC50 values suggesting potent activity against specific cancer types.

Case Study: Anti-inflammatory Activity

In another study focusing on SAR analysis of pyrimidine derivatives, compounds similar to this compound were tested for their ability to suppress COX enzymes. The findings revealed that modifications could lead to enhanced anti-inflammatory effects, positioning these compounds as viable candidates for further therapeutic exploration .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, and how can intermediates be validated?

- Methodological Answer : A common approach involves nucleophilic substitution of a halogen (e.g., chloro or fluoro) at the pyrimidine ring with piperazine, followed by dihydrochloride salt formation. Key intermediates (e.g., 4-chloro-6-(piperazin-1-yl)pyrimidine) should be validated using HPLC (≥95% purity) and 1H/13C NMR to confirm substitution patterns. For example, and highlight the use of reference standards like 2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 94021-22-4) for cross-comparison .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- X-ray crystallography (if crystalline) via SHELX software for definitive structural confirmation .

- Mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ ion).

- Elemental analysis to validate stoichiometry (e.g., Cl– content in dihydrochloride form).

- HPLC with UV detection (λ = 254 nm) to quantify impurities against pharmacopeial standards (e.g., EP/BP impurities in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by impurities or salt form variability?

- Methodological Answer :

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., notes urea derivatives as common impurities in piperazine-containing compounds). Compare against certified reference materials (e.g., cetirizine-related compounds in ) .

- Salt dissociation studies : Perform pH-solubility assays to assess dihydrochloride stability under physiological conditions. suggests environmental factors (pH, temperature) significantly impact salt dissociation and bioavailability .

Q. What strategies optimize reaction conditions for introducing the fluoro substituent while minimizing dehalogenation side reactions?

- Methodological Answer :

- Temperature control : Maintain reactions below 60°C to prevent C-F bond cleavage ( highlights thermal instability in halogenated pyrimidines) .

- Catalyst screening : Use Pd/Cu catalysts for selective fluorination, as seen in for analogous pyrimidine derivatives .

- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and abort reactions if dehalogenation occurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.